N-Me-N-Bis(PEG4acid)

Descripción

BenchChem offers high-quality N-Me-N-Bis(PEG4acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-N-Bis(PEG4acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

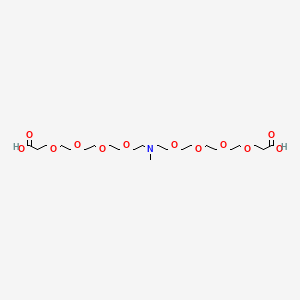

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO12/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28/h2-21H2,1H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLKSZBFWWZTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Me-N-Bis(PEG4acid) structure and chemical properties

An In-Depth Technical Guide to N-Me-N-Bis(PEG4acid): Structure, Properties, and Applications in Advanced Bioconjugation

Introduction

In the landscape of modern drug development, the precise chemical modification of therapeutic molecules is a cornerstone of innovation. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a premier strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of biomolecules and small drugs.[1][2] This modification can significantly increase a drug's stability, extend its plasma half-life, reduce immunogenicity, and improve solubility.[1][3][4]

This guide focuses on a specific, highly versatile tool in the bioconjugation toolkit: N-Me-N-Bis(PEG4acid) . This molecule is a branched, homobifunctional linker composed of a central methylated nitrogen atom from which two discrete tetraethylene glycol (PEG4) arms extend, each terminating in a carboxylic acid.[5][6] Its defined structure and dual reactivity make it a critical component in the synthesis of sophisticated therapeutics, most notably Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the linker's properties are paramount to the efficacy of the final construct.[5][6] As a Senior Application Scientist, this paper will synthesize technical data with field-proven insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of N-Me-N-Bis(PEG4acid)'s structure, properties, and core applications.

Part 1: Molecular Profile of N-Me-N-Bis(PEG4acid)

A thorough understanding of a linker's molecular characteristics is fundamental to its effective application. The unique architecture of N-Me-N-Bis(PEG4acid) provides a combination of hydrophilicity, biocompatibility, and specific reactivity that underpins its utility.

Structure and Nomenclature

N-Me-N-Bis(PEG4acid) is a precisely defined chemical entity, which is critical for ensuring the homogeneity of the final bioconjugate—a key consideration for regulatory approval.[5]

-

Systematic Name: 16-methyl-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioic acid[6]

-

CAS Number: 2055014-77-0[6]

-

Molecular Formula: C₂₃H₄₅NO₁₂[6]

-

Molecular Weight: 527.60 g/mol [6]

Caption: Chemical structure of N-Me-N-Bis(PEG4acid).

Physicochemical Properties

The physical properties of the linker directly influence its handling, reactivity, and, most importantly, the characteristics of the final conjugate. The PEG chains are the dominant feature, conferring properties highly desirable in biopharmaceutical development.

| Property | Value / Description | Significance | Source(s) |

| Appearance | Solid Powder | Facilitates accurate weighing and handling for reaction setup. | [6] |

| Purity | Typically ≥98% | High purity is essential for reproducible results and minimizing side reactions, leading to a more homogeneous final product. | [6] |

| Solubility | Soluble in water, DMSO, DMF | The hydrophilic PEG chains enhance aqueous solubility, which is critical for reactions in biological buffers and improves the properties of hydrophobic drug payloads.[3][4][5] | [5] |

| Biocompatibility | PEG is a well-established biocompatible polymer. | Reduces the potential for immunogenicity of the resulting conjugate, a key factor for in vivo applications.[5] | [5] |

| Structure Type | Homobifunctional, Branched, Discrete PEG (dPEG®) | The defined length ensures batch-to-batch consistency and a uniform final product, unlike traditional polydisperse PEGs. The two identical arms allow for dual conjugation. | [5] |

Reactivity and Chemical Properties

The synthetic utility of N-Me-N-Bis(PEG4acid) is derived from its two terminal carboxylic acid groups. These groups are the handles for covalent attachment to biomolecules.

-

Functional Groups: The linker possesses two terminal carboxylic acids (-COOH), making it a homobifunctional crosslinker.[7][8]

-

Acidity and Reactivity: The pKa of a terminal aliphatic carboxylic acid is typically in the range of 4-5.[9] This means the carboxyl groups can be readily deprotonated under neutral to basic conditions. However, for amide bond formation with primary amines (e.g., lysine residues on an antibody), the carboxylic acid requires activation.

-

Activation Chemistry: The most common method for activating the carboxylic acids is to convert them into more reactive esters. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS).[5] The EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is highly susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond and the release of NHS.[1][2]

Part 2: Core Applications in Drug Development

N-Me-N-Bis(PEG4acid) is not merely a spacer; it is an enabling technology for two of the most promising modalities in targeted therapy: PROTACs and ADCs.

Application I: Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Mechanistic Rationale: PROTACs are heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to destroy specific target proteins.[6][10] They consist of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[11] The linker is a critical determinant of a PROTAC's success, as its length, flexibility, and chemical nature dictate the ability of the PROTAC to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] N-Me-N-Bis(PEG4acid) serves as an effective linker scaffold, providing the necessary spacing and hydrophilicity to improve the overall properties of the PROTAC molecule.[7][12]

Experimental Protocol: Stepwise PROTAC Synthesis

The synthesis of a PROTAC using a homobifunctional linker like N-Me-N-Bis(PEG4acid) requires a controlled, sequential approach to ensure the correct ligands are attached. This protocol outlines a general, two-step amide coupling process for conjugating two different amine-containing ligands.

Causality Statement: A stepwise approach is mandatory because adding both amine-containing ligands simultaneously to the bifunctional linker would result in a statistical mixture of undesired homodimers and only a small amount of the desired heterobifunctional PROTAC.

-

First Amide Coupling: a. Dissolve N-Me-N-Bis(PEG4acid) (1.0 equivalent) and the first amine-containing ligand (e.g., E3 Ligase Ligand-NH₂, 1.1 equivalents) in anhydrous dimethylformamide (DMF). Rationale: Anhydrous conditions are critical to prevent hydrolysis of activated intermediates. b. Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Rationale: HATU activates one of the carboxylic acids, and DIPEA scavenges the resulting acid byproduct, driving the reaction forward. c. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, purify the mono-conjugated intermediate using reverse-phase HPLC. This step is crucial for removing unreacted starting materials and any di-substituted byproducts.

-

Second Amide Coupling: a. Dissolve the purified mono-conjugate (1.0 equivalent) and the second amine-containing ligand (e.g., POI Ligand-NH₂, 1.2 equivalents) in anhydrous DMF. b. Repeat the activation step by adding HATU (1.2 equivalents) and DIPEA (3.0 equivalents). c. Stir the reaction at room temperature for 2-4 hours, again monitoring by LC-MS.

-

Final Purification & Verification: a. Purify the final PROTAC molecule by preparative RP-HPLC to achieve high purity. b. Verify the identity and purity of the final product using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for stepwise synthesis of a PROTAC.

Quantitative Data Summary for PROTAC Synthesis

The following table provides illustrative parameters for a typical PROTAC synthesis. Actual values are highly dependent on the specific ligands.[5]

| Parameter | Typical Value | Purpose |

| Ligand Molar Excess | 1.1 - 1.5 eq. | Drives the reaction to completion. |

| Coupling Reagent (HATU) | 1.1 - 1.5 eq. | Ensures efficient activation of the carboxylic acid. |

| Base (DIPEA) | 2.0 - 3.0 eq. | Neutralizes acid byproducts without competing in the reaction. |

| Reaction Time | 2 - 6 hours | Varies based on ligand reactivity; monitored by LC-MS. |

| Typical Yield (per step) | 50 - 80% | Reflects the efficiency of the coupling and purification processes. |

Application II: Development of Antibody-Drug Conjugates (ADCs)

Mechanistic Rationale: ADCs are a powerful class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13] The linker that connects the antibody and payload is critical to the ADC's stability in circulation and its ability to release the payload at the target site.[14] PEG linkers like N-Me-N-Bis(PEG4acid) are used to improve the hydrophilicity of the overall ADC, which can be beneficial when working with hydrophobic payloads, potentially reducing aggregation and improving pharmacokinetics.[5][15] Given its structure, N-Me-N-Bis(PEG4acid) is suited to cross-link two amine-containing molecules, such as an amine-functionalized payload to the primary amine of a lysine residue on the antibody surface.

Experimental Protocol: ADC Synthesis via Lysine Conjugation

This protocol describes a common method for conjugating a payload to an antibody via surface-exposed lysine residues using N-Me-N-Bis(PEG4acid). This process results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

Causality Statement: This protocol is a two-part process where the linker is first loaded with the payload before being conjugated to the antibody. This is often preferred to prevent modification of the payload by the harsh conditions that might be needed for antibody conjugation or vice-versa.

-

Activation of Linker & Payload Conjugation: a. Dissolve N-Me-N-Bis(PEG4acid) (1.0 equivalent) in an anhydrous organic solvent (e.g., DMSO or DMF). b. Add EDC (1.5 equivalents) and NHS (2.0 equivalents) to the solution. Incubate for 15-30 minutes at room temperature. Rationale: This in-situ activation generates the mono-NHS ester of the linker. c. Add an amine-containing drug payload (1.0-1.2 equivalents) to the activated linker solution. Incubate for 2-4 hours. Rationale: The payload's amine attacks the NHS ester, forming a stable amide bond. Using a slight excess of payload can drive the reaction, but purification is key. d. Purify the linker-payload conjugate via HPLC to remove unreacted components.

-

Antibody Conjugation: a. Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0). The buffer must be free of primary amines like Tris. Rationale: Amine-free buffers prevent competition with the target lysine residues. b. Activate the remaining carboxylic acid on the purified linker-payload conjugate using EDC/NHS as described in step 1b. c. Add the activated linker-payload complex to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of linker-payload to antibody. d. Incubate at room temperature for 1-2 hours or at 4°C overnight. Rationale: The reaction is often performed at cooler temperatures for longer durations to protect the stability of the antibody. e. Quench the reaction by adding an excess of a primary amine solution (e.g., Tris buffer or lysine) to consume any remaining active NHS esters.

-

Purification and Characterization: a. Remove unreacted linker-payload complex and other reagents by purifying the ADC, typically using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). b. Characterize the final ADC to determine DAR, aggregation levels, and integrity.

Caption: Workflow for ADC synthesis via lysine conjugation.

Quantitative Data Summary for ADC Synthesis & Characterization

The following table presents illustrative data for ADC synthesis.[5] Optimization is required for each specific antibody and payload.

| Parameter | Typical Value / Method | Purpose |

| Linker-Payload:Antibody Ratio | 5:1 to 20:1 molar excess | Influences the final average Drug-to-Antibody Ratio (DAR). |

| Antibody Concentration | 2 - 10 mg/mL | A balance between preventing aggregation and ensuring efficient reaction. |

| Characterization | ||

| Average DAR | 2 - 4 (via HIC/MS) | Measures the average number of drug molecules per antibody. |

| Aggregation Level | < 5% (via SEC) | High aggregation can lead to immunogenicity and poor efficacy. |

| Conjugate Integrity | SDS-PAGE | Confirms the covalent attachment of the drug-linker to the antibody. |

Part 3: Self-Validating Systems & Characterization

The synthesis of a bioconjugate is incomplete without rigorous analytical characterization. This step serves as a self-validating system, confirming the success of the conjugation, the purity of the product, and the key properties that will influence its biological activity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique used during synthesis to monitor reaction progress and confirm the molecular weight of intermediates and the final product.

-

High-Performance Liquid Chromatography (HPLC): Used in both analytical and preparative formats. Analytical HPLC (e.g., Reverse-Phase or Size Exclusion) is used to assess purity and aggregation, while preparative HPLC is used to purify the products at each step.[5]

-

Hydrophobic Interaction Chromatography (HIC): A key method for determining the drug-to-antibody ratio (DAR) distribution in ADCs produced via lysine conjugation.

-

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple, effective way to visually confirm that the linker and payload have been successfully conjugated to a protein or antibody, as it will show an increase in molecular weight (a "band shift").[5]

Conclusion

N-Me-N-Bis(PEG4acid) is a powerful and versatile homobifunctional linker that offers significant advantages for the development of advanced therapeutics. Its branched structure, combined with the hydrophilic and biocompatible nature of its discrete PEG arms, provides a scaffold that can improve the solubility, stability, and pharmacokinetic properties of complex bioconjugates.[3][5] Its well-defined length ensures the production of homogeneous materials essential for clinical development.[5] The terminal carboxylic acid groups, amenable to robust and well-established activation chemistry, allow for reliable conjugation to amine-containing molecules.

As demonstrated, N-Me-N-Bis(PEG4acid) is a key enabler in the modular, stepwise synthesis of PROTACs and can be effectively employed in the construction of ADCs. By understanding its fundamental chemical properties and applying the validated protocols described herein, researchers and drug developers can leverage this reagent to build next-generation targeted therapies with potentially improved efficacy and safety profiles.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bis-PEG4-acid, 31127-85-2 | BroadPharm [broadpharm.com]

- 9. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biocat.com [biocat.com]

- 13. Recent Chemical Approaches for Site-Specific Conjugation of Native Antibodies: Technologies toward Next-Generation Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. purepeg.com [purepeg.com]

biophysical properties of N-Me-N-Bis(PEG4acid) linker

An In-depth Technical Guide to the Biophysical Properties of the N-Me-N-Bis(PEG4acid) Linker

Abstract

The N-Me-N-Bis(PEG4acid) linker is a branched, hydrophilic, and discrete-length polyethylene glycol (PEG) crosslinker that has become a cornerstone in the design of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique molecular architecture—featuring a central N-methyl tertiary amine, two tetraethylene glycol (PEG4) arms, and terminal carboxylic acid functional groups—imparts a distinct set of biophysical properties that are critical for therapeutic efficacy. This guide provides a comprehensive analysis of these properties, including enhanced hydrophilicity, modulation of pharmacokinetics, and structural flexibility. We will explore the causality behind its design, detail rigorous experimental protocols for its characterization, and provide mechanistic insights into its application, offering researchers and drug developers a foundational understanding for its strategic implementation.

The Architectural Imperative: Why Linker Design Dictates Bioconjugate Success

In the landscape of targeted therapeutics, a bioconjugate is more than the sum of its parts. The linker, the molecular bridge connecting a targeting moiety (like an antibody) to a functional payload (like a cytotoxic drug or a small molecule), is a critical determinant of the overall stability, safety, and efficacy of the therapeutic.[3][4] Early generation ADCs, for instance, often faced challenges with aggregation and premature drug release due to suboptimal linker chemistry.[4]

Polyethylene glycol (PEG) linkers have emerged as a premier solution to many of these challenges. The process of PEGylation—covalently attaching PEG chains to a molecule—is a well-established strategy for improving the biopharmaceutical profile of therapeutics.[5][6] Key benefits conferred by PEG linkers include:

-

Enhanced Hydrophilicity : The repeating ethylene oxide units of PEG are highly hydrophilic, increasing the water solubility of conjugated molecules, which is especially crucial for hydrophobic payloads.[7][8][9]

-

Improved Pharmacokinetics : PEGylation increases the hydrodynamic volume of a molecule, which can reduce renal clearance and prolong its circulation half-life.[5][10][]

-

Reduced Immunogenicity : The flexible PEG chain creates a hydration shell that can mask epitopes on the bioconjugate, reducing the likelihood of an immune response.[9][12][13]

The N-Me-N-Bis(PEG4acid) linker represents a sophisticated evolution in PEG technology, moving from simple linear chains to a rationally designed, branched architecture to further optimize these properties for specific, demanding applications.

Molecular Architecture of N-Me-N-Bis(PEG4acid)

To understand the biophysical properties of the N-Me-N-Bis(PEG4acid) linker, it is essential to dissect its molecular components. Each feature is deliberately included to confer specific advantages.

-

Central N-Methyl Tertiary Amine : The nitrogen atom serves as a branching point for the two PEG arms. The N-methylation is a key modification that enhances metabolic stability.[14] It also influences the conformational properties of the linker, providing a defined three-dimensional structure.

-

Branched (Bis) Structure : Unlike linear PEGs, the branched architecture allows for the attachment of two molecules (e.g., payloads) to a single conjugation point.[2] This can be leveraged to increase the drug-to-antibody ratio (DAR) in ADCs or to precisely orient the two ligands in a PROTAC.[1][15] This branched structure provides a larger hydrodynamic radius compared to a linear equivalent of the same molecular weight, which can further enhance pharmacokinetic properties.[16]

-

Dual PEG4 Arms : The use of two tetraethylene glycol (PEG4) arms provides a balance of properties. The PEG chains are long enough to confer significant hydrophilicity and steric shielding but short enough to avoid the potential "PEG dilemma," where very long linkers might decrease bioactivity through steric hindrance.[13][17] As a discrete PEG (dPEG®) product, it has a precise, uniform length, ensuring homogeneity in the final bioconjugate—a critical factor for regulatory approval.[1]

-

Terminal Carboxylic Acids : The two terminal acid groups are versatile functional handles for conjugation. They can be readily activated to react with primary amines (e.g., lysine residues on an antibody) to form stable amide bonds.[18][19]

Below is a diagram illustrating the linker's molecular structure.

Caption: Molecular structure of N-Me-N-Bis(PEG4acid).

Core Biophysical Properties

The unique architecture of the N-Me-N-Bis(PEG4acid) linker translates into a suite of advantageous biophysical properties.

Hydrophilicity and Solubility

A primary function of any PEG linker is to enhance water solubility, a critical factor when conjugating hydrophobic small-molecule drugs.[8][20] The eight total ethylene glycol units in the N-Me-N-Bis(PEG4acid) linker form hydrogen bonds with water, creating a hydration shell that increases the aqueous solubility of the entire conjugate.[7] This property is paramount in ADC development, where aggregation caused by hydrophobic payloads is a common failure mode, especially at high DARs.[17][21] By mitigating aggregation, the linker ensures the stability and proper formulation of the final therapeutic product.

Stability: Chemical and Biological

Linker stability is a dual requirement: it must be stable in circulation to prevent premature payload release but allow for cleavage at the target site if designed to do so.[3][4] The N-Me-N-Bis(PEG4acid) linker forms stable amide bonds when conjugated to amines.[22] The polyether backbone of PEG is generally resistant to enzymatic degradation but can be susceptible to oxidative degradation under certain conditions.[13][22] The N-methylation provides an additional layer of stability by protecting the central nitrogen from metabolic processes.[14]

Pharmacokinetic (PK) Modulation

PEGylation is a proven strategy to extend the circulation half-life of therapeutics.[5][10] The hydrophilic and flexible PEG chains increase the molecule's hydrodynamic radius, which reduces the rate of renal clearance.[12] The branched structure of N-Me-N-Bis(PEG4acid) is more effective at increasing this hydrodynamic volume compared to a linear PEG of equivalent molecular weight, potentially leading to a more significant extension of in vivo half-life.[16] This improved PK profile allows for less frequent dosing and sustained therapeutic concentrations in the body.[10]

Conformational Dynamics and Flexibility

The flexibility of the PEG chains is a crucial, often overlooked, property. In PROTACs, the linker's role is to orient a target protein and an E3 ligase to facilitate the formation of a productive ternary complex.[23] The length and flexibility of the N-Me-N-Bis(PEG4acid) linker are critical parameters that must be optimized to achieve the correct spatial orientation.[23] A linker that is too short may cause steric clash, while one that is too long may not effectively bring the proteins together. The flexible PEG4 arms allow the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and effective ternary complex.[23]

Characterization and Analytical Methodologies

Validating the biophysical properties of a bioconjugate synthesized with the N-Me-N-Bis(PEG4acid) linker requires a suite of robust analytical techniques.[24]

| Property | Analytical Technique | Purpose | Reference |

| Purity & Homogeneity | Reversed-Phase HPLC (RP-HPLC) | To separate and quantify the final conjugate from unconjugated materials and byproducts. | [24] |

| Molecular Weight | Mass Spectrometry (ESI-MS) | To confirm the exact mass of the conjugate and determine the Drug-to-Antibody Ratio (DAR). | [25][26] |

| Aggregation | Size-Exclusion Chromatography (SEC) | To detect and quantify the presence of soluble aggregates in the final product. | [27][28] |

| Solubility | Saturation Shake-Flask Method | To determine the maximum soluble concentration of the conjugate in a given buffer. | [12] |

| In Vitro Stability | HPLC or LC-MS after Plasma Incubation | To assess the stability of the conjugate over time in a biologically relevant matrix like human plasma. | [22] |

Experimental Protocol 1: Synthesis and Purification of an ADC

This protocol provides a general workflow for conjugating a payload to an antibody using the N-Me-N-Bis(PEG4acid) linker.

-

Antibody Preparation : Exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4). Adjust the concentration to 5-10 mg/mL.

-

Linker Activation :

-

Dissolve N-Me-N-Bis(PEG4acid) in an anhydrous organic solvent like DMSO.

-

Add a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 2-fold molar excess of N-hydroxysuccinimide (NHS) relative to the linker's carboxylic acid groups.[18]

-

Incubate for 30 minutes at room temperature to generate the amine-reactive NHS ester.

-

-

Conjugation Reaction :

-

Add the activated linker-payload solution to the antibody solution at a specific molar ratio to target the desired DAR.

-

Incubate for 2-4 hours at room temperature with gentle mixing.

-

-

Purification :

-

Remove unconjugated linker and payload using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[28]

-

The purified ADC is then buffer-exchanged into a formulation buffer and stored at 2-8°C.

-

Caption: General workflow for ADC synthesis and characterization.

Applications and Mechanistic Insights

The biophysical properties of the N-Me-N-Bis(PEG4acid) linker directly translate to its utility in cutting-edge therapeutic modalities.

In Antibody-Drug Conjugates (ADCs)

In ADCs, the linker tethers a potent cytotoxic drug to a tumor-targeting antibody.[][30] The N-Me-N-Bis(PEG4acid) linker offers several advantages:

-

Higher DAR Potential : The branched structure allows for the attachment of two drug molecules per conjugation site, potentially increasing the payload delivery to cancer cells.[2][15]

-

Mitigation of Hydrophobicity : The hydrophilic PEG4 arms are crucial for maintaining the solubility and stability of the ADC, especially when conjugating highly hydrophobic payloads, thus preventing aggregation.[17][21]

-

Improved PK/PD Profile : By extending the half-life, the linker ensures that more of the ADC can reach the tumor site, improving the therapeutic window.[5][15]

In Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[31][32] The linker is arguably the most critical component for PROTAC efficacy.

-

Ternary Complex Formation : The linker's length, flexibility, and attachment points are paramount for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[23]

-

Enhanced Cell Permeability : The physicochemical properties imparted by the PEG linker, such as improved solubility, can enhance the cell permeability of the PROTAC, which is essential for reaching its intracellular targets.[23]

Caption: Mechanism of action for a PROTAC utilizing a branched linker.

Senior Application Scientist's Perspective

The N-Me-N-Bis(PEG4acid) linker is a testament to the power of rational design in drug development. It is not merely a spacer but a functional component that actively enhances the biophysical properties of a therapeutic conjugate. Its branched architecture provides a unique advantage over traditional linear linkers, particularly in applications requiring high payload capacity or precise spatial control, as seen in ADCs and PROTACs, respectively.

Researchers and drug developers should view the selection of this linker as a strategic choice. The hydrophilicity it imparts is a direct countermeasure to the aggregation issues that plague many hydrophobic payloads. Its discrete nature ensures batch-to-batch consistency, a non-trivial consideration for regulatory pathways. While its flexibility is an asset for PROTAC design, it also underscores the need for empirical optimization of linker length and attachment points for each specific target-ligase pair. The N-Me-N-Bis(PEG4acid) linker is a powerful tool, and a thorough understanding of its biophysical properties is the key to unlocking its full therapeutic potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abzena.com [abzena.com]

- 5. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creativepegworks.com [creativepegworks.com]

- 7. purepeg.com [purepeg.com]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. enovatia.com [enovatia.com]

- 26. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 27. lcms.cz [lcms.cz]

- 28. chromatographyonline.com [chromatographyonline.com]

- 30. purepeg.com [purepeg.com]

- 31. medchemexpress.com [medchemexpress.com]

- 32. xcessbio.com [xcessbio.com]

The Architect's Advantage: A Technical Guide to Branched PEG Linkers in Advanced Drug Delivery

Abstract

Polyethylene glycol (PEG)ylation is a cornerstone of advanced drug delivery, enhancing the therapeutic index of molecules ranging from small-molecule inhibitors to complex biologics. While linear PEG has been the historical workhorse, the strategic implementation of branched PEG architectures offers a distinct set of advantages, enabling superior control over pharmacokinetics, drug loading, and biological interactions. This in-depth technical guide moves beyond foundational principles to provide researchers, scientists, and drug development professionals with a detailed examination of the core role of branched PEG linkers. We will explore the causal relationships between their unique three-dimensional structure and their functional benefits in critical therapeutic platforms, including Antibody-Drug Conjugates (ADCs), nanoparticle systems, and Proteolysis-Targeting Chimeras (PROTACs). This guide provides field-proven insights, detailed experimental protocols, and quantitative comparisons to empower the rational design of next-generation drug delivery systems.

Introduction: Beyond Linearity—The Rationale for Branched Architectures

For decades, the covalent attachment of linear PEG chains has been a proven strategy to improve the pharmaceutical properties of therapeutic agents.[1][2] This process, known as PEGylation, increases the hydrodynamic radius of the conjugated molecule. The resulting benefits are significant and well-documented: a reduction in renal clearance, prolonged systemic circulation, and a "stealth" effect that shields the drug from enzymatic degradation and the immune system.[3][4]

However, linear PEG linkers possess inherent limitations. As drug delivery systems become more sophisticated, requiring higher payloads or more effective shielding, simply increasing the length of a linear PEG chain can lead to diminished returns or unforeseen complications. Branched PEG linkers have emerged as a superior alternative by offering a fundamentally different architecture: multiple PEG arms extending from a central core.[5][] This multi-arm structure is not merely a geometric variation; it confers a unique set of physicochemical properties that can be leveraged to overcome the challenges faced by their linear counterparts.

The primary advantages stem from their three-dimensional conformation:

-

Enhanced Steric Hindrance: Compared to a linear PEG of the same molecular weight, a branched structure provides a denser, more effective "umbrella-like" shield over the conjugated molecule.[7] This superior shielding offers enhanced protection from proteolytic enzymes and can be more effective at reducing immunogenicity.[8][9]

-

Increased Drug Loading Potential: In platforms like ADCs, multi-arm linkers allow for the attachment of a higher number of drug molecules per conjugation site, enabling higher drug-to-antibody ratios (DARs) without inducing the aggregation often caused by hydrophobic payloads.[10][11]

-

Modulated Pharmacokinetics: The larger hydrodynamic volume of branched PEGs often results in superior pharmacokinetic (PK) profiles, with slower clearance rates and a longer in vivo half-life compared to linear PEGs of equivalent molecular weight.[4][5]

-

Improved Solubility: The inherent hydrophilicity of PEG is amplified by the multi-arm structure, making branched linkers particularly effective at solubilizing hydrophobic drug molecules.[][12]

This guide will dissect these advantages within the context of specific, high-impact applications, providing the technical detail necessary to apply these principles in a laboratory setting.

Application I: High-Payload Antibody-Drug Conjugates (ADCs)

The efficacy of an ADC is critically dependent on the number of cytotoxic payload molecules it can deliver to a target cancer cell. Achieving a high Drug-to-Antibody Ratio (DAR) is therefore a primary objective in ADC design. However, many potent cytotoxic agents are highly hydrophobic, and conjugating too many of them to an antibody using traditional linkers can lead to aggregation, reduced stability, and accelerated clearance from circulation.[10]

Branched PEG linkers directly address this challenge by enabling a higher payload capacity while mitigating hydrophobicity.[11] A single branched linker can be engineered to carry multiple drug molecules, effectively doubling or quadrupling the payload at a single conjugation site on the antibody.[3] The hydrophilic PEG arms then act as a solubilizing shield, preventing the aggregation that would otherwise occur.[10]

Comparative Performance: Linear vs. Branched Linkers in ADCs

The structural differences between linear and branched linkers translate into measurable performance variations in ADCs.

| Feature | Linear PEG Linker | Branched PEG Linker | Rationale & Causality |

| Drug Loading (DAR) | Typically lower; one linker attaches one drug molecule.[8] | Potentially higher; one linker can attach multiple drug molecules.[8][13] | The multi-arm architecture provides more attachment points for the payload per conjugation site on the antibody. |

| Hydrodynamic Radius (Rh) | Smaller for a given molecular weight.[8] | Larger for a given molecular weight, contributing to reduced renal clearance.[5][8] | The three-dimensional structure of a branched PEG occupies a larger volume in solution than a linear chain of the same mass. |

| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar total molecular weight.[8] | Often results in a significantly longer circulation time in the bloodstream.[5][8] | The larger hydrodynamic radius and superior shielding effect reduce clearance by both the kidneys and the reticuloendothelial system. |

| Steric Hindrance | Minimal, which can be advantageous for preserving binding affinity.[5] | Increased, which may sometimes negatively impact binding affinity or enzymatic cleavage of the linker.[5] | The dense, umbrella-like structure can physically obstruct the antibody's binding site or the linker's cleavage site for payload release. |

| Cytotoxicity | Potency is directly tied to DAR. | Can achieve higher potency, but linker length is critical to avoid steric hindrance of payload release.[3] | A higher DAR delivers more drug per internalization event. However, if the linker is too short, the branched structure can block lysosomal enzymes from accessing the cleavage site.[3] |

Experimental Workflow: Synthesis and Characterization of a High-DAR ADC

The following workflow outlines a representative two-step process for creating and analyzing an ADC with a branched linker, combining enzymatic conjugation for site-specificity with bioorthogonal "click" chemistry.

Caption: Chemoenzymatic workflow for synthesizing and characterizing a homogeneous high-DAR ADC.

-

Enzymatic Ligation of the Linker:

-

Reagents: Deglycosylated monoclonal antibody (e.g., Trastuzumab), Microbial Transglutaminase (MTGase), branched amino-triazide linker, reaction buffer (e.g., PBS, pH 7.4).

-

Dissolve the deglycosylated antibody in the reaction buffer to a concentration of 5-10 mg/mL.

-

Add the branched amino-triazide linker to the antibody solution at a 20-fold molar excess.

-

Initiate the reaction by adding MTGase.

-

Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

-

Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and enzyme.

-

-

Bioorthogonal Payload Conjugation:

-

Reagents: Purified antibody-linker conjugate, payload-linker construct with a complementary bioorthogonal group (e.g., DBCO-MMAE), reaction buffer.

-

Combine the purified antibody-linker conjugate with the DBCO-payload construct at a 5-fold molar excess of payload per azide handle.

-

Allow the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click" reaction to proceed at room temperature for 4-12 hours.

-

Purify the final ADC product via SEC to remove unreacted payload.

-

-

System Setup:

-

Column: A HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

-

Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

-

Detection: UV at 280 nm.

-

-

Sample Analysis:

-

Inject 10-20 µg of the purified ADC onto the equilibrated HIC column.

-

Record the chromatogram. Different DAR species (e.g., DAR 0, 2, 4, 6) will elute as distinct peaks, with higher DAR species being more hydrophobic and thus retained longer.

-

-

Data Interpretation:

-

Integrate the peak area for each DAR species.

-

Calculate the weighted average DAR using the formula: Average DAR = Σ (Peak Area of Species * DAR of Species) / Σ (Total Peak Area) []

-

Application II: Enhancing Nanoparticle Performance

PEGylation is a critical strategy for improving the systemic delivery of nanoparticles (NPs) by creating a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system.[5] Branched PEG coatings have shown particular promise in this area.

A study comparing linear and 4-arm branched PEG coatings on nanoparticles revealed that while both PEG types improved stability in serum compared to uncoated NPs, the reduction in total adsorbed protein was most significant for the branched PEG-coated NPs.[15] This suggests a superior "stealth" characteristic. Interestingly, the same study found that branched-PEG coated NPs exhibited the largest diffusion coefficient and moved most rapidly through a Matrigel extracellular matrix (ECM) model, indicating a potential for enhanced tumor penetration.[5][15]

Comparative Performance: Linear vs. Branched PEG on Nanoparticles

| Feature | Linear PEG Coating | Branched PEG Coating | Rationale & Causality |

| Protein Adsorption | Reduced compared to uncoated NPs. | Most significant reduction in protein adsorption.[15] | The higher density and 3D structure of the branched PEG layer creates a more effective barrier against protein binding. |

| Serum Stability | Improved stability and reduced aggregation.[5] | Increased stability in serum, potentially with a higher blood circulation half-life.[5] | Superior shielding reduces opsonization, the primary trigger for clearance and aggregation in blood. |

| ECM Diffusion | Improved diffusion compared to uncoated NPs. | Largest diffusion coefficient in a Matrigel ECM model.[5][15] | The specific conformation of branched PEG may interact more favorably with ECM components, facilitating faster movement. |

| Cellular Uptake | Similar to branched PEG in many cell lines.[15] | Similar to linear PEG in many cell lines.[15] | While shielding from phagocytes is enhanced, uptake into target cells is often not negatively impacted, suggesting a balance of properties. |

Experimental Workflow: Assessing Nanoparticle Stability

Caption: Workflow for comparing the stability of different PEGylated nanoparticle formulations.

-

Sample Preparation:

-

Prepare suspensions of uncoated, linear PEG-coated, and branched PEG-coated nanoparticles in a suitable buffer (e.g., PBS).

-

Prepare fetal bovine serum (FBS).

-

-

Incubation:

-

Add the nanoparticle suspensions to FBS at a fixed concentration (e.g., 0.01%).

-

Immediately measure the initial particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS (this is the T=0 time point).

-

Incubate the mixtures at 37°C.

-

-

Time-Course Measurement:

-

At designated time points (e.g., 1, 4, 8, and 24 hours), take an aliquot of each suspension.

-

Measure the particle size and PDI using DLS.

-

-

Data Analysis:

-

Plot the average particle size versus time for each formulation.

-

A significant increase in particle size over time is indicative of aggregation and instability. Stable formulations will show minimal change in size.

-

Application III: Advancing PROTACs and Multivalent Degraders

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[1][16] A PROTAC consists of two ligands—one for the target protein and one for the E3 ligase—joined by a chemical linker. The linker is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[17]

While linear alkyl and PEG chains are the most common linkers used in PROTAC design, there is a strong theoretical rationale for employing branched PEG linkers.[1][13]

-

Multivalency: Branched linkers can be used to create trivalent or multivalent PROTACs. These constructs can simultaneously engage multiple binding sites on a target protein or even recruit multiple E3 ligases, potentially leading to enhanced avidity and cooperativity in ternary complex formation.[16]

-

Improved Physicochemical Properties: PROTACs are often large molecules that fall outside the "rule-of-five," leading to poor solubility and cell permeability. The hydrophilic nature of branched PEG linkers can significantly improve the aqueous solubility of the entire construct, a crucial factor for bioavailability.[1]

Conceptual Framework: Branched Linkers in PROTAC Design

Caption: A branched PEG linker facilitating the formation of a ternary complex for targeted protein degradation.

While extensive quantitative comparisons of linear versus branched PEG linkers specifically within PROTACs are still emerging, the principles established in ADC and nanoparticle systems are highly applicable. The optimal linker is always dependent on the specific target and E3 ligase pair, requiring empirical testing.[13] However, the ability of branched PEGs to improve solubility and enable multivalent strategies makes them a compelling tool for overcoming common challenges in PROTAC development.

Conclusion and Future Outlook

The architecture of a PEG linker is a critical design parameter that extends far beyond simple spacing. This guide has demonstrated that the transition from linear to branched PEG linkers provides a tangible architectural advantage in drug delivery.

-

In ADCs , branched linkers enable the creation of more potent, high-DAR conjugates by mitigating the hydrophobicity of the payload.

-

In nanoparticle systems , they offer superior steric shielding, leading to enhanced stability and better diffusion through biological matrices.

-

In PROTACs , they present an opportunity to improve challenging physicochemical properties and explore novel multivalent designs for enhanced protein degradation.

The selection between a linear and branched architecture must be a deliberate choice, guided by the specific goals of the drug delivery system. While branched linkers offer significant advantages in drug loading and steric shielding, the potential for increased steric hindrance impacting binding or payload release must be carefully considered and empirically tested.[5] As drug delivery platforms continue to evolve in complexity and capability, the rational application of advanced linker technologies, particularly branched PEG architectures, will be essential for developing the next generation of safer and more effective therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 11. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

An In-Depth Technical Guide to the Hydrophilicity and Solubility of N-Me-N-Bis(PEG4acid)

Abstract

In the landscape of advanced drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of linker molecules are paramount to the overall efficacy and viability of the therapeutic agent.[1] This technical guide provides a comprehensive examination of N-Me-N-Bis(PEG4acid), a branched polyethylene glycol (PEG) based linker, with a specific focus on its core attributes of hydrophilicity and solubility. We will delve into the molecular architecture of this linker, elucidating how its distinct components contribute to these critical properties. Furthermore, this guide will furnish detailed, field-proven methodologies for the empirical determination of its solubility and hydrophilicity, supported by visual workflows and data interpretation frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of branched PEG linkers in their therapeutic design.

Introduction: The Critical Role of Linker Hydrophilicity and Solubility in Advanced Therapeutics

The therapeutic promise of modalities like ADCs and PROTACs hinges on their ability to navigate the aqueous environment of the bloodstream, engage with target cells, and execute their cytotoxic or protein-degrading functions.[2] A significant challenge in the design of these complex molecules is mitigating the often-hydrophobic nature of the cytotoxic payloads or protein-targeting ligands.[3] The incorporation of hydrophilic linkers is a key strategy to overcome this hurdle.[4]

Polyethylene glycol (PEG) has emerged as the gold standard for imparting hydrophilicity due to its water-soluble, non-toxic, and biocompatible nature.[5] PEGylation, the process of attaching PEG chains to a molecule, can dramatically enhance aqueous solubility, improve pharmacokinetic profiles by increasing hydrodynamic radius and reducing renal clearance, and minimize immunogenicity by shielding the conjugate from the immune system.[4][6]

N-Me-N-Bis(PEG4acid) is a branched PEG linker that offers distinct advantages. Its architecture allows for the potential attachment of multiple molecules, which can be beneficial for increasing the drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.[3] Understanding the hydrophilicity and solubility of this specific linker is therefore crucial for its effective implementation in novel therapeutic constructs.

Molecular Architecture and its Influence on Physicochemical Properties

The hydrophilicity and solubility of N-Me-N-Bis(PEG4acid) are a direct consequence of its unique molecular structure. It is composed of a central N-methylated nitrogen atom from which two PEG4-acid arms extend.

-

Polyethylene Glycol (PEG4) Arms: The core of this linker's hydrophilicity lies in its two poly(ethylene glycol) chains. Each chain consists of repeating ethylene oxide units (-CH2-CH2-O-). The oxygen atoms in this backbone readily form hydrogen bonds with water molecules, creating a hydration shell around the linker.[7] This extensive hydrogen bonding is the primary driver of its high aqueous solubility.[]

-

Branched Structure: The branched, or "Y-shaped," architecture of N-Me-N-Bis(PEG4acid) provides a greater hydrodynamic volume compared to a linear PEG chain of equivalent molecular weight.[] This can more effectively shield hydrophobic payloads, further enhancing the solubility and stability of the entire conjugate.[4]

-

Terminal Carboxylic Acids: The presence of two terminal carboxylic acid groups (-COOH) contributes to the linker's polarity and provides convenient handles for conjugation to amine-containing molecules.[10] In aqueous solutions at physiological pH, these acidic groups will be deprotonated to carboxylates (-COO⁻), further increasing the molecule's affinity for water.

-

N-Methyl Group: The central nitrogen atom is methylated. While alkyl groups are typically considered hydrophobic, studies have shown that N-methyl groups can, in some contexts, enhance hydrophilicity rather than promoting hydrophobicity.[11] This is attributed to the complex interplay of electronic effects and the disruption of local water structure. The impact of N-methylation on solubility can be context-dependent, sometimes increasing it by altering molecular conformation.[12]

Below is a diagram illustrating the molecular structure of N-Me-N-Bis(PEG4acid) and its interaction with water molecules.

Caption: Molecular structure of N-Me-N-Bis(PEG4acid) with surrounding water molecules, illustrating its hydrophilic nature through hydrogen bonding.

Experimental Protocols for Determining Solubility and Hydrophilicity

Accurate and reproducible measurement of solubility and hydrophilicity is essential for characterizing linkers like N-Me-N-Bis(PEG4acid). The following protocols are based on established methodologies and can be adapted for this specific molecule.

Protocol for Determining Aqueous Solubility (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation and understanding its behavior in vivo.[13][14]

Rationale: The shake-flask method is considered the "gold standard" for thermodynamic solubility measurement. By allowing the system to reach equilibrium over an extended period, it provides a true measure of the compound's intrinsic solubility in a given solvent.[15]

Materials:

-

N-Me-N-Bis(PEG4acid) (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-purity water

-

Organic solvent for stock solution (e.g., DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry).[16][]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N-Me-N-Bis(PEG4acid) to a vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure saturation.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for at least 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding the solid material.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of N-Me-N-Bis(PEG4acid) of known concentrations in the mobile phase.

-

Inject the filtered supernatant and the standard solutions onto the HPLC system.

-

Develop a suitable HPLC method to separate the analyte from any potential impurities.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of N-Me-N-Bis(PEG4acid) in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Data Analysis:

-

The determined concentration represents the thermodynamic solubility of N-Me-N-Bis(PEG4acid) in PBS at the specified temperature.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

The following diagram outlines the experimental workflow for the thermodynamic solubility assay.

Caption: Experimental workflow for determining the thermodynamic solubility of N-Me-N-Bis(PEG4acid) using the shake-flask method.

Protocol for Assessing Hydrophilicity: Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a widely accepted measure of a compound's hydrophobicity/hydrophilicity.[18] A lower LogP value indicates higher hydrophilicity.

Rationale: This method simulates the partitioning of a compound between a lipidic (octanol) and an aqueous phase, providing a quantitative measure of its lipophilicity. This is crucial for predicting a molecule's behavior in biological systems, including its absorption and distribution.[19]

Materials:

-

N-Me-N-Bis(PEG4acid)

-

1-Octanol (pre-saturated with water)

-

High-purity water (pre-saturated with 1-octanol)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV/MS)

Procedure:

-

Preparation of Phases:

-

To prepare water-saturated octanol, mix equal volumes of 1-octanol and water, shake vigorously, and allow the phases to separate.

-

To prepare octanol-saturated water, use the aqueous phase from the above mixture.

-

-

Partitioning Experiment:

-

Prepare a stock solution of N-Me-N-Bis(PEG4acid) in the aqueous phase at a known concentration.

-

In a vial, add equal and known volumes of the octanol-saturated water containing the compound and water-saturated octanol.

-

Seal the vial and vortex vigorously for several minutes to ensure thorough mixing and facilitate partitioning.

-

Allow the vial to stand or centrifuge it at a low speed to achieve complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the octanol phases.

-

Determine the concentration of N-Me-N-Bis(PEG4acid) in each phase using a validated analytical method (e.g., HPLC).

-

-

Calculation of LogP:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

-

Expected Quantitative Data and Interpretation

While specific experimental data for N-Me-N-Bis(PEG4acid) is not publicly available, we can project its properties based on the extensive literature on PEGylated molecules.

Table 1: Projected Physicochemical Properties of N-Me-N-Bis(PEG4acid)

| Property | Projected Value/Range | Rationale |

| Aqueous Solubility | High (>100 mg/mL) | The presence of two PEG4 chains and terminal carboxylates significantly enhances water solubility. PEG itself is highly water-soluble.[20] |

| LogP | < 0 | The high density of ether oxygens and the terminal carboxylates will lead to a strong preference for the aqueous phase, resulting in a negative LogP value, indicative of high hydrophilicity. |

| Impact on Conjugate Solubility | Significant Increase | Conjugation of a hydrophobic molecule to N-Me-N-Bis(PEG4acid) is expected to dramatically increase the overall solubility of the resulting conjugate.[4] |

The high projected aqueous solubility and low LogP value underscore the utility of N-Me-N-Bis(PEG4acid) as an effective hydrophilic linker in drug development.

Conclusion and Future Perspectives

N-Me-N-Bis(PEG4acid) represents a sophisticated linker technology that leverages the well-established benefits of PEGylation in a branched architecture. Its inherent hydrophilicity and high aqueous solubility make it an excellent candidate for overcoming the formulation and delivery challenges associated with hydrophobic therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, enabling researchers to make informed decisions in the design and optimization of next-generation ADCs, PROTACs, and other complex bioconjugates. As the demand for more advanced and effective therapeutics continues to grow, the strategic application of well-characterized, functional linkers like N-Me-N-Bis(PEG4acid) will undoubtedly play a pivotal role in the future of medicine.

References

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. purepeg.com [purepeg.com]

- 10. Bis-PEG4-acid, 31127-85-2 | BroadPharm [broadpharm.com]

- 11. Is a methyl group always hydrophobic? Hydrophilicity of trimethylamine-N-oxide, tetramethyl urea and tetramethylammonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 13. evotec.com [evotec.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. ingenieria-analitica.com [ingenieria-analitica.com]

- 18. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 19. waters.com [waters.com]

- 20. Polyethylene glycol derivatives [m.chemicalbook.com]

The Architectonics of Disappearance: A Technical Guide to N-Me-N-Bis(PEG4acid) in Targeted Protein Degradation

Abstract

The advent of targeted protein degradation (TPD) has inaugurated a paradigm shift in therapeutic science, moving beyond mere inhibition to the induced elimination of pathogenic proteins. At the vanguard of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that orchestrate the degradation of specific protein targets by coopting the cell's intrinsic ubiquitin-proteasome system. The efficacy of a PROTAC is not solely dictated by its warhead or E3 ligase ligand; the linker connecting these two moieties is a critical determinant of therapeutic success. This technical guide provides an in-depth exploration of N-Me-N-Bis(PEG4acid), a branched polyethylene glycol (PEG)-based linker, and its strategic application in the design and synthesis of potent and selective protein degraders. We will dissect the causality behind its structural advantages, provide field-proven experimental protocols, and present a logical framework for the rational design and evaluation of next-generation PROTACs.

Introduction: The Linker as a Linchpin in PROTAC Design

PROTACs are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two functional ends.[1] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the catalytic heart of the degradation process.[2][3] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[4]

While initially conceptualized as a simple spacer, the linker is now recognized as a pivotal element that profoundly influences a PROTAC's biological activity.[5][6] Its length, composition, and flexibility are critical parameters that govern the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[7][] Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have emerged as a favored class due to their unique combination of hydrophilicity, biocompatibility, and synthetic tractability.[9][10]

This guide focuses on a specific and highly versatile PEG-based linker, N-Me-N-Bis(PEG4acid) , a branched linker that offers distinct advantages in the rational design of PROTACs.

N-Me-N-Bis(PEG4acid): A Structural and Functional Deep Dive

N-Me-N-Bis(PEG4acid) is a branched linker featuring a central methylated nitrogen atom from which two tetraethylene glycol (PEG4) arms extend, each terminating in a carboxylic acid group.[11][12] This unique architecture provides several key benefits for PROTAC development.

Physicochemical Advantages

-

Enhanced Hydrophilicity: The repeating ethylene glycol units impart significant water solubility to the PROTAC molecule.[1][13] This is a crucial attribute, as many POI and E3 ligase ligands are hydrophobic, and their combination in a PROTAC can lead to poor solubility and bioavailability.[14]

-

Improved Cell Permeability: By increasing the overall polarity of the PROTAC, PEG linkers can help to overcome the challenge of traversing the cell membrane to reach intracellular targets.[15]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it an ideal component for therapeutic agents.[16]

-

Defined Length and Homogeneity: As a discrete PEG (dPEG®) product, N-Me-N-Bis(PEG4acid) has a precise and uniform length, ensuring the synthesis of a homogeneous PROTAC population, a critical factor for regulatory approval.[16]

Structural and Synthetic Versatility

The branched nature of N-Me-N-Bis(PEG4acid) allows for the exploration of diverse spatial orientations of the POI and E3 ligase ligands.[16] The two terminal carboxylic acid groups provide convenient handles for sequential or simultaneous conjugation to amine-functionalized ligands through robust amide bond formation.[17] This synthetic flexibility enables the rapid generation of PROTAC libraries with varying linker lengths and attachment points, facilitating the optimization of degradation efficiency.[18]

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The function of a PROTAC is a catalytic cycle that culminates in the degradation of the target protein. The N-Me-N-Bis(PEG4acid) linker plays a crucial role in orchestrating this process.

Caption: PROTAC-mediated protein degradation workflow.

The catalytic cycle begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[2][19] The flexibility of the PEG linker can be advantageous in allowing the PROTAC to adopt a conformation that facilitates this interaction.[14] Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC is then released and can engage another POI and E3 ligase, continuing the degradation cycle.

Experimental Protocols: A Practical Guide to PROTAC Synthesis and Evaluation

The successful development of a PROTAC requires rigorous experimental validation. This section provides detailed, step-by-step methodologies for the synthesis of a PROTAC using N-Me-N-Bis(PEG4acid) and its subsequent biological evaluation.

PROTAC Synthesis using N-Me-N-Bis(PEG4acid)

This protocol outlines the sequential coupling of an amine-containing E3 ligase ligand and an amine-containing POI ligand to the N-Me-N-Bis(PEG4acid) linker.[16]

Materials:

-

N-Me-N-Bis(PEG4-acid)

-

Amine-containing E3 Ligase Ligand (e.g., pomalidomide derivative)[20][21]

-

Amine-containing Target Protein Ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Preparative RP-HPLC system

-

LC-MS and NMR for characterization

Procedure:

-

First Amide Coupling (E3 Ligase Ligand): a. Dissolve N-Me-N-Bis(PEG4acid) (1.0 eq) in anhydrous DMF. b. Add the amine-containing E3 ligase ligand (1.1 eq). c. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. d. Add HATU (1.2 eq) dissolved in a minimal amount of anhydrous DMF dropwise at 0°C. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS until the formation of the mono-substituted intermediate is maximized.

-

Purification of the Intermediate: a. Upon completion, dilute the reaction mixture with water and purify the mono-substituted intermediate by preparative RP-HPLC. b. Lyophilize the fractions containing the pure product.

-

Second Amide Coupling (POI Ligand): a. Dissolve the purified mono-substituted intermediate (1.0 eq) in anhydrous DMF. b. Add the amine-containing POI ligand (1.1 eq). c. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. d. Add HATU (1.2 eq) dissolved in a minimal amount of anhydrous DMF dropwise at 0°C. e. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by LC-MS.

-

Final Purification and Characterization: a. Purify the final PROTAC molecule by preparative RP-HPLC. b. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Caption: Stepwise synthesis of a PROTAC molecule.

In Vitro Evaluation of PROTAC Efficacy

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.[][23]

4.2.1. Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[19][24]

-

Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, both individually and in the ternary complex.[]

-

Isothermal Titration Calorimetry (ITC): ITC provides a thermodynamic profile of the binding interactions, including the dissociation constant (Kd) and stoichiometry of binding.[26]

-

Fluorescence Polarization (FP): FP assays can be developed to assess the binding of the PROTAC to fluorescently labeled POI or E3 ligase.[26]

4.2.2. Target Ubiquitination Assays

These assays confirm that the PROTAC can induce the ubiquitination of the target protein.

-

In Vitro Ubiquitination Assay: This cell-free assay reconstitutes the ubiquitination cascade with purified E1, E2, E3, ubiquitin, and the POI in the presence of the PROTAC. The ubiquitinated POI can be detected by Western blotting.

-

Cellular Ubiquitination Assay: Cells are treated with the PROTAC, and the POI is immunoprecipitated. The ubiquitinated POI is then detected by Western blotting using an anti-ubiquitin antibody.[23]

4.2.3. Protein Degradation Assays

These assays directly measure the reduction in the levels of the target protein.

-

Western Blotting: This is the most common method to quantify the degradation of the POI in cells treated with the PROTAC.[26]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used for a more quantitative and higher-throughput assessment of protein degradation.[23]

-

HiBiT Lytic Detection Assay: This is a sensitive and quantitative bioluminescence-based assay that can be used to measure protein levels in a high-throughput format.[27]

4.2.4. Cellular Viability Assays

These assays determine the functional consequence of POI degradation on cell proliferation and survival.

-

MTT or CCK-8 Assays: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[]

-

CTG (CellTiter-Glo®) Assay: This luminescent assay measures ATP levels as a marker of cell viability.[]

Data Interpretation and Optimization: Navigating the Path to Potency

The data generated from the in vitro assays will guide the optimization of the PROTAC.

Quantitative Data Summary:

| Assay | Key Parameters | Desired Outcome |

| Ternary Complex Formation (SPR/ITC) | Kd (binary and ternary), Cooperativity (α) | High affinity, Positive cooperativity (α > 1) |

| Protein Degradation (Western Blot/ELISA) | DC50 (concentration for 50% degradation) | Low nanomolar to picomolar range |

| Protein Degradation (Western Blot/ELISA) | Dmax (maximum degradation) | >80% degradation |

| Cellular Viability (MTT/CTG) | IC50 (concentration for 50% inhibition of viability) | Potent inhibition of cancer cell growth |

The "Hook Effect": A Critical Consideration

A common phenomenon observed with PROTACs is the "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations.[14][24] This occurs because at excessive concentrations, the PROTAC forms binary complexes with either the POI or the E3 ligase, preventing the formation of the productive ternary complex.[24] Careful dose-response studies are crucial to identify the optimal concentration range for maximal degradation and to mitigate the hook effect.

Linker Optimization

If the initial PROTAC does not exhibit the desired potency, further optimization of the linker may be necessary. The modular nature of N-Me-N-Bis(PEG4acid) allows for the synthesis of analogs with different linker lengths by incorporating additional or fewer PEG units. The attachment points of the linker to the POI and E3 ligase ligands can also be varied to fine-tune the geometry of the ternary complex.[7][28]

Conclusion: N-Me-N-Bis(PEG4acid) as a Cornerstone for Future Degraders

N-Me-N-Bis(PEG4acid) represents a powerful and versatile tool in the arsenal of the medicinal chemist and drug discovery scientist. Its unique branched structure and inherent physicochemical advantages address many of the challenges associated with PROTAC development. By providing a flexible and hydrophilic scaffold, it facilitates the generation of potent and selective protein degraders with improved drug-like properties. The experimental framework outlined in this guide provides a robust and self-validating system for the synthesis, evaluation, and optimization of PROTACs built upon this exceptional linker. As the field of targeted protein degradation continues to evolve, the rational application of well-designed linkers like N-Me-N-Bis(PEG4acid) will be paramount in translating the promise of this transformative technology into novel therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. xcessbio.com [xcessbio.com]

- 12. biocat.com [biocat.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 19. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]

- 23. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 24. researchgate.net [researchgate.net]

- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. lifesensors.com [lifesensors.com]

- 28. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Me-N-Bis(PEG4acid) stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of N-Me-N-Bis(PEG4acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract